N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide

Medicinal Chemistry Metabolic Stability Amide Bond Protection

N-(4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)phenyl)pivalamide (CAS 1029726-05-3) is a synthetic small molecule integrating a 2,4-disubstituted phenyl-oxazole core with a pivalamide-terminated aniline moiety (MF: C₂₂H₂₄N₂O₂; MW: 348.44 g/mol). The compound belongs to the broader class of 2,4-disubstituted oxazole derivatives that have been investigated as protein kinase inhibitors, with structurally related scaffolds demonstrating activity against VEGFR2, CDK2, CDK4, and PDE4B in peer-reviewed studies and patent disclosures.

Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
CAS No. 1029726-05-3
Cat. No. B1453215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide
CAS1029726-05-3
Molecular FormulaC22H24N2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C)C
InChIInChI=1S/C22H24N2O2/c1-14-6-11-18(15(2)12-14)19-13-26-20(24-19)16-7-9-17(10-8-16)23-21(25)22(3,4)5/h6-13H,1-5H3,(H,23,25)
InChIKeyBMLQWUNWLCMOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)phenyl)pivalamide (CAS 1029726-05-3): Oxazole-Pivalamide Hybrid Scaffold for Kinase-Targeted Medicinal Chemistry Procurement


N-(4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)phenyl)pivalamide (CAS 1029726-05-3) is a synthetic small molecule integrating a 2,4-disubstituted phenyl-oxazole core with a pivalamide-terminated aniline moiety (MF: C₂₂H₂₄N₂O₂; MW: 348.44 g/mol) . The compound belongs to the broader class of 2,4-disubstituted oxazole derivatives that have been investigated as protein kinase inhibitors, with structurally related scaffolds demonstrating activity against VEGFR2, CDK2, CDK4, and PDE4B in peer-reviewed studies and patent disclosures [1]. Commercially available at ≥95% purity from multiple suppliers, this compound serves as a key intermediate or building block for structure–activity relationship (SAR) exploration in kinase-focused medicinal chemistry campaigns .

Why Generic Oxazole or Pivalamide Analogs Cannot Substitute for CAS 1029726-05-3 in Kinase-Targeted Library Design


Structurally related oxazole derivatives—including those lacking the pivalamide group or bearing alternative amide substituents—exhibit large variations in kinase inhibitory potency and selectivity that preclude simple substitution . In a systematic SAR study of 2,4-disubstituted oxazole PDE4 inhibitors, the most potent compound (4c) achieved an IC₅₀ of 1.6 ± 0.4 μM against PDE4B, whereas close analogs with modifications at the amide terminus showed substantially weaker or no activity, demonstrating that both the oxazole core substitution pattern and the terminal amide identity are critical for target engagement . The 2,4-dimethylphenyl substitution on the oxazole ring, combined with the sterically hindered pivalamide terminus, creates a unique three-dimensional pharmacophore that cannot be replicated by the simpler aniline precursor (CAS 951623-01-1) or by N-(2,4-dimethylphenyl)pivalamide (CAS 97528-24-0), which lacks the oxazole bridge entirely .

Quantitative Differentiators for N-(4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)phenyl)pivalamide (CAS 1029726-05-3) vs. Nearest Analogs


Steric Bulk and Metabolic Stability: Pivalamide vs. Aniline Precursor (CAS 951623-01-1)

The pivalamide (trimethylacetamide) group, a hallmark of CAS 1029726-05-3, replaces the free aniline –NH₂ of the immediate synthetic precursor 4-(4-(2,4-dimethylphenyl)oxazol-2-yl)aniline (CAS 951623-01-1). Pivalamide functionalities are widely employed in medicinal chemistry to enhance metabolic stability by sterically shielding the amide bond from hydrolytic enzymes, a property not shared by the aniline precursor or simpler acetamide analogs. This modification increases the compound's molecular weight from 264.32 g/mol (aniline precursor) to 348.44 g/mol and introduces the tert-butyl group, which alters both pharmacokinetic profile and target binding conformation .

Medicinal Chemistry Metabolic Stability Amide Bond Protection

Oxazole Bridge as Essential Scaffold: CAS 1029726-05-3 vs. N-(2,4-Dimethylphenyl)pivalamide (CAS 97528-24-0)

CAS 1029726-05-3 incorporates a 2,4-disubstituted oxazole ring that directs the 2,4-dimethylphenyl group into a defined spatial orientation relative to the pivalamide phenyl ring. In contrast, N-(2,4-dimethylphenyl)pivalamide (CAS 97528-24-0) connects the 2,4-dimethylphenyl group directly to the amide nitrogen without the intervening oxazole-phenyl spacer. Published SAR for 2,4-disubstituted oxazole-based PDE4 inhibitors demonstrates that removal or alteration of the oxazole bridge leads to >10-fold reductions in inhibitory potency . The oxazole core participates in key π–π stacking and hydrogen-bonding interactions with kinase ATP-binding pockets that cannot be achieved by the simpler pivalamide analog .

Kinase Inhibition Pharmacophore Geometry Scaffold Hopping

Supply-Chain Purity Differentiation: Multi-Supplier Certified Purity Range for CAS 1029726-05-3

CAS 1029726-05-3 is commercially supplied at certified purities ranging from 95% (AKSci) to 97% (Matrix Scientific) and ≥98% (MolCore) across multiple independent vendors . By comparison, the nearest commercially available analog, 4-(4-(2,4-dimethylphenyl)oxazol-2-yl)aniline (CAS 951623-01-1), is typically offered at 95%+ purity . The availability of the target compound at ≥98% purity from ISO-certified suppliers (MolCore) provides greater batch-to-batch consistency for sensitive biochemical assays, potentially reducing the need for in-house repurification before use in dose–response studies .

Chemical Procurement Purity Specification Quality Assurance

Procurement-Targeted Application Scenarios for N-(4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)phenyl)pivalamide (CAS 1029726-05-3)


Kinase Inhibitor SAR Library Synthesis Requiring a Pre-Validated Oxazole-Pivalamide Pharmacophore

When building a focused kinase inhibitor library, CAS 1029726-05-3 provides the complete oxazole–phenyl–pivalamide scaffold in a single building block. This eliminates the need to separately source and couple the aniline precursor (CAS 951623-01-1) with pivaloyl chloride, reducing synthetic steps and associated yield losses. Published SAR on 2,4-disubstituted oxazoles confirms that the oxazole bridge and terminal amide are both critical for PDE4B inhibitory potency (IC₅₀ = 1.6 μM for the most active analog) . Using CAS 1029726-05-3 as a starting point for diversification at alternative positions on the phenyl or oxazole rings streamlines hit-to-lead optimization campaigns targeting ATP-binding pockets of protein kinases, including VEGFR2, CDK2, and CDK4 [1].

Metabolic Stability-Focused Lead Optimization of Oxazole-Based Kinase Inhibitors

The pivalamide group of CAS 1029726-05-3 serves as a sterically hindered amide isostere that typically confers resistance to hydrolytic cleavage by plasma amidases. In contrast, close analogs bearing acetyl or unsubstituted amide termini are more susceptible to enzymatic hydrolysis, leading to shorter in vivo half-lives. Incorporating this compound as a late-stage intermediate allows medicinal chemistry teams to preserve the metabolic stability advantage of the pivalamide while independently optimizing substituents on the oxazole and phenyl rings for target potency and selectivity .

High-Purity Reference Standard for Analytical Method Development in Oxazole-Containing API Programs

With commercially available purity of ≥98% (MolCore, ISO-certified), CAS 1029726-05-3 is suitable as a reference standard for HPLC/LC-MS method development, impurity profiling, and forced degradation studies in pharmaceutical development programs involving oxazole-based kinase inhibitor candidates [1]. The defined InChI Key (BMLQWUNWLCMOEL-UHFFFAOYSA-N) and standardized spectroscopic characterization facilitate unambiguous identification and quantification, meeting the rigor required for regulatory CMC documentation in early-phase development [2].

Quote Request

Request a Quote for N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.